Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Surfactant detergency Monoalkyl citrate LAS alternative

Sourcing a C14 citrate monoester with consistent detergency and pH-responsive behavior is a challenge for formulators. This tetradecyl 2-monoester citrate addresses this by delivering LAS-replacement performance, lowering CMC, and enabling cost-in-use optimization. - Replaces a portion of LAS in liquid detergents while retaining 92% overall soil removal, outperforming LAS on synthetic-fabric sebum soils. - Intermediate CMC of 2.21 g/L provides effective emulsification at reduced concentrations, with two free carboxyl groups enabling pH-responsive viscosity and foaming. - Offers a favorable biodegradation and toxicity profile relative to nonylphenol ethoxylates, supporting regulatory acceptance in cleaning and crop protection formulations.

Molecular Formula C20H36O7
Molecular Weight 388.5 g/mol
CAS No. 93980-61-1
Cat. No. B12672550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
CAS93980-61-1
Molecular FormulaC20H36O7
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25)
InChIKeyAINUDUZWTSLGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecyl Dihydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate (CAS 93980-61-1): A C14 Monoalkyl Citrate Surfactant with a Characterized Performance Envelope


Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate (CAS 93980-61-1) is a monoester of citric acid with tetradecanol (myristyl alcohol), placing it in the class of anionic citrate‑based surfactants. It carries a C14 linear alkyl chain esterified at the 2‑position of the citrate backbone and retains two free carboxylic acid groups, giving pH‑responsive charge density [1]. The compound has molecular formula C₂₀H₃₆O₇ and a molecular weight of 388.5 g mol⁻¹; its CAS registry number is 93980‑61‑1 and EINECS number 301‑039‑9 .

Why ‘Monoalkyl Citrate’ Is Not a Commodity: Alkyl Chain Length and Regiochemistry Dictate Performance for Tetradecyl Dihydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate


Monoalkyl citrate surfactants are not interchangeable because both alkyl chain length and the position of esterification on the citrate backbone profoundly affect key performance parameters. Patent data show that moving from a tetradecyl (C14) to a hexadecyl (C16) chain increases soil removal but sacrifices water solubility, while shorter chains lose surface activity [1]. Moreover, the 2‑monoester isomer provides substantially higher detergency than the 1‑monoester [1], and the critical micelle concentration differs by a factor of approximately three between C14 and C18 homologs [2]. Therefore, substituting tetradecyl dihydrogen 2‑hydroxypropane‑1,2,3‑tricarboxylate with a generic ‘monoalkyl citrate’ or a different chain‑length analog can alter cleaning efficacy, solubility, and formulation economics in ways that are both measurable and commercially significant.

Product-Specific Quantitative Evidence: Where Tetradecyl Dihydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate Differentiates from Closest Analogs


Head-to-Head Wash Test: Tetradecyl Citrate (3d) Achieves 92% of LAS Soil Removal Efficacy, Outperforming LAS on Synthetic Fabric Sebum Soils

In a controlled Terg‑O‑Tometer wash test (100 °F, 150 ppm water hardness, pH 7.4), the sodium salt of tetradecyl 2‑monoalkyl citrate (compound 3d) delivered a total soil removal of 146% across four standard soiled cloths, compared with 158% for linear alkylbenzene sulfonate (LAS) and 179% for the hexadecyl homolog 3e [1]. Notably, on cotton/polyester fabric soiled with dust‑sebum, 3d outperformed LAS (28% vs. 25%) [1].

Surfactant detergency Monoalkyl citrate LAS alternative

Surface Activity at Low Concentration: Tetradecyl Citrate Is More Surface‑Active at Low Dosages than SDS and LAS

Surface tension measurements at pH 9 revealed that the sodium salts of tetradecyl (3d) and hexadecyl (3e) 2‑monoalkyl citrates were more surface‑active at lower concentrations than the reference surfactants sodium dodecyl sulfate (SDS) and linear alkylbenzene sulfonate (LAS), with surface‑tension‑lowering potential in the same absolute range [1]. The steeper surface‑tension vs.‑concentration slope implies that the target compound achieves effective interfacial tension reduction at reduced surfactant loadings relative to these conventional petroleum‑derived anionics [1].

Surface tension Low‑concentration surfactant Efficient interfacial reduction

CMC Comparison: Tetradecyl Citrate (2.21 g/L) Sits in a Functional Niche Between Hexadecyl (1.20 g/L) and Octadecyl (0.75 g/L) Homologs

The critical micelle concentration (CMC) of the sodium salt of tetradecyl citrate monoester (NM14) was determined as 2.21 g L⁻¹ at 25 °C, compared with 1.20 g L⁻¹ for NM16 and 0.75 g L⁻¹ for NM18 [1]. This places the tetradecyl ester at an intermediate position: it provides sufficient hydrophobicity for effective micellization while retaining greater aqueous solubility than the longer‑chain analogs; the octadecyl derivative was noted to have poor water solubility even as the sodium salt [2].

Critical micelle concentration Monoalkyl citrate series Chain‑length structure–property relationship

Regioisomer Advantage: The 2‑Monoester Isomer Delivers 25% Greater Total Soil Removal than the 1‑Monoester

The 2‑monoalkyl citrate isomers (series 3) consistently outperform their 1‑monoalkyl counterparts (series 4) in detergency. In the same Terg‑O‑Tometer protocol, tetradecyl 2‑monoester (3d) achieved a total soil removal of 146%, whereas the corresponding 1‑monoester (4d) reached only 117%—a 25% relative improvement [1]. This regiochemical distinction is critical because commercial monoester syntheses frequently generate isomer mixtures; procurement of the pure 2‑monoester ensures the higher detergency profile.

Regioselective synthesis 2‑Monoalkyl citrate Structure–detergency relationship

Biocompatibility Baseline: Citrate Monoester Surfactants Show No Significant Microbial Inhibition at 200 mg/L

Although direct data for the tetradecyl ester are not available, a closely related series of citric acid monoesters (lauryl and isodecyl) were shown to have no significant effect on microbial growth at a concentration of 200 mg L⁻¹, indicating good inherent biocompatibility of the citrate monoester scaffold [1]. Combined with the documented biodegradability advantage of citrate esters over phthalate‑based plasticizers and petroleum‑derived surfactants [2], this supports a favorable environmental and toxicological profile for the tetradecyl homolog.

Citrate monoester biocompatibility Eco‑friendly surfactant Microbial safety

Application Scenarios Where Tetradecyl Dihydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate Offers Demonstrable Value


Household and Industrial Hard‑Surface Cleaners Seeking an LAS‑Alternative with Tunable Detergency

The direct wash‑test comparison with LAS [1] demonstrates that the tetradecyl 2‑monoester can replace a portion of the LAS in a liquid detergent formulation while retaining 92% of overall soil removal and exceeding LAS performance on synthetic‑fabric sebum soils. Its lower CMC relative to shorter‑chain citrate esters [2] and steep surface‑tension‑vs.‑concentration slope [1] make it effective at reduced concentrations, allowing cost‑in‑use optimization in both consumer and institutional cleaning products.

Personal‑Care Emulsifiers and Mild Surfactants Leveraging Citrate‑Backbone Biocompatibility

The class‑level biocompatibility evidence (no microbial inhibition at 200 mg/L) [3] and the established use of monoalkyl citrates in personal‑care microemulsions [4] position the tetradecyl ester as a candidate for mild shampoos, body washes, and skin‑treatment compositions. The intermediate CMC (2.21 g/L) [2] provides effective emulsification of hydrophobic ingredients while the two free carboxyl groups enable pH‑responsive viscosity and foaming behavior.

Agricultural Adjuvant Formulations Requiring Balanced Wetting and Phytotoxicity Safety

Citric acid esters with C12–C14 alkyl chains have been shown to enhance herbicide efficacy as tank‑mix adjuvants [5]. The tetradecyl ester's higher CMC compared with longer‑chain analogs [2] promotes rapid wetting and spreading on leaf surfaces, while its citrate backbone offers a favorable biodegradation and toxicity profile relative to nonylphenol ethoxylates, supporting regulatory acceptance in crop protection formulations.

Oleogel Structuring Agent for Food and Cosmetic Oil‑Phase Delivery Systems

Closely related citrate monoesters (lauryl and isodecyl) have been demonstrated to form stable oleogels with vegetable oils at a minimum gel concentration of 7%, exhibiting sol–gel transition temperatures between 45–53 °C [3]. The tetradecyl homolog, with its balanced hydrophilic–lipophilic profile, is expected to serve as a structuring agent in lipid‑based delivery matrices for functional foods, nutraceuticals, and cosmetic oil gels, where precise control of gel strength and melting behavior is required.

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